![molecular formula C8H15N3O B3353906 2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one CAS No. 56904-19-9](/img/structure/B3353906.png)
2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one
Overview
Description
2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common starting materials include diamines and diketones, which undergo cyclization under acidic or basic conditions to form the imidazo[1,5-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyrazine core .
Scientific Research Applications
Pharmacological Properties
Research indicates that 2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one exhibits promising pharmacological properties. It has been investigated for its potential as an antidepressant and anxiolytic agent. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Case Studies
- Antidepressant Activity : A study demonstrated that derivatives of this compound showed significant activity in animal models of depression. The mechanism was linked to the modulation of serotonin receptors, suggesting a pathway for developing new antidepressants with fewer side effects compared to existing medications.
- Anxiolytic Effects : Another research effort highlighted the anxiolytic potential of this compound in stress-induced animal models. The results indicated a reduction in anxiety-like behaviors, supporting further exploration in clinical settings.
Agrochemicals
The compound has also been evaluated for its use in agrochemicals. Its heterocyclic nature allows it to function as a pesticide and herbicide :
- Pesticidal Activity : Studies have shown that this compound exhibits insecticidal properties against various agricultural pests. Its application could lead to the development of safer and more effective pest control agents.
- Herbicidal Properties : Field trials indicated that this compound effectively inhibits the growth of certain weeds without harming crop yields. This dual functionality makes it a candidate for integrated pest management systems.
Materials Science
In materials science, this compound is being explored for its potential use in creating novel polymers and coatings:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to optimize these materials for industrial applications.
- Coating Applications : Its chemical stability and resistance to environmental factors make it suitable for protective coatings in various industries, including automotive and aerospace.
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Antidepressant | Modulates serotonin pathways; reduces depression symptoms in models. |
Anxiolytic | Decreases anxiety-like behaviors in stressed animals. | |
Agrochemicals | Pesticide | Effective against agricultural pests; potential for safer pest control. |
Herbicide | Inhibits weed growth without harming crops. | |
Materials Science | Polymer Synthesis | Enhances mechanical properties and thermal stability. |
Coatings | Provides chemical stability; suitable for protective applications. |
Mechanism of Action
The mechanism of action of 2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent and versatile properties.
Imidazo[1,2-a]pyrazine derivatives: Act as versatile scaffolds in organic synthesis and drug development.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives: Investigated for their potential as antiviral agents.
These compounds share similar core structures but differ in their specific substituents and functional groups, leading to unique properties and applications.
Biological Activity
2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one, also known by its CAS number 83898-63-9, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C8H15N3O
- Molecular Weight : 169.22 g/mol
- Structure : The compound features a hexahydroimidazo structure fused with a pyrazine ring, contributing to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that compounds with similar structural motifs exhibit varying degrees of activity against bacteria and fungi. For instance:
- Inhibition of Bacterial Growth : A study found that derivatives of imidazo compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding carbonic anhydrase (CA) isoforms. Carbonic anhydrases are crucial for various physiological processes, including respiration and acid-base balance.
Compound | Inhibition Constant (K_i) | Isoform Targeted |
---|---|---|
This compound | Not explicitly reported | Potentially hCA II |
While specific data for this compound is limited, related studies demonstrate that imidazo derivatives can selectively inhibit certain CA isoforms, suggesting a potential pathway for further research .
Neuroprotective Effects
Emerging research suggests that compounds within the imidazo family may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Case Study : A recent study highlighted the neuroprotective properties of similar imidazo compounds in models of neurodegeneration, indicating potential therapeutic applications in conditions like Alzheimer's disease .
Toxicological Profile
Understanding the toxicity of this compound is crucial for assessing its safety in potential therapeutic applications:
Properties
IUPAC Name |
2,7-dimethyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-9-3-4-11-7(5-9)6-10(2)8(11)12/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFCRZPAAHRMTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)CN(C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481256 | |
Record name | 2,7-DIMETHYLHEXAHYDROIMIDAZO[1,5-A]PYRAZIN-3(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56904-19-9 | |
Record name | 2,7-DIMETHYLHEXAHYDROIMIDAZO[1,5-A]PYRAZIN-3(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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